molecular formula C14H14N4 B14143533 Imidazo[1,2-a]pyrazin-8-amine, N,N-dimethyl-3-phenyl- CAS No. 787590-54-9

Imidazo[1,2-a]pyrazin-8-amine, N,N-dimethyl-3-phenyl-

Cat. No.: B14143533
CAS No.: 787590-54-9
M. Wt: 238.29 g/mol
InChI Key: DOELCXWOYGSAIM-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyrazin-8-amine, N,N-dimethyl-3-phenyl- is a heterocyclic compound that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. This compound is part of the imidazopyrazine family, known for its versatile applications in drug development and biological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[1,2-a]pyrazin-8-amine, N,N-dimethyl-3-phenyl- typically involves multicomponent reactions. One efficient method is the iodine-catalyzed one-pot three-component condensation. This reaction involves the combination of an aryl aldehyde, 2-aminopyrazine, and tert-butyl isocyanide. The reaction proceeds via a [4 + 1] cycloaddition mechanism, yielding the desired imidazopyrazine derivative .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of multicomponent reactions and the use of efficient catalysts like iodine suggest that scalable production is feasible. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Imidazo[1,2-a]pyrazin-8-amine, N,N-dimethyl-3-phenyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be substituted with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated derivatives, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield corresponding N-oxides, while reduction can produce amine derivatives. Substitution reactions can result in various functionalized imidazopyrazine derivatives.

Scientific Research Applications

Imidazo[1,2-a]pyrazin-8-amine, N,N-dimethyl-3-phenyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of imidazo[1,2-a]pyrazin-8-amine, N,N-dimethyl-3-phenyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it has been shown to exhibit anticancer activity by inhibiting specific kinases involved in cell proliferation . The exact molecular pathways and targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • Imidazo[1,2-a]pyridine
  • Imidazo[1,2-a]pyrimidine
  • Imidazo[1,2-a]pyrazine derivatives

Uniqueness

Imidazo[1,2-a]pyrazin-8-amine, N,N-dimethyl-3-phenyl- stands out due to its unique structural features and versatile reactivity. Compared to similar compounds, it offers distinct advantages in terms of its synthetic accessibility and potential biological activities. Its ability to undergo various chemical transformations makes it a valuable scaffold in drug development and organic synthesis .

Properties

CAS No.

787590-54-9

Molecular Formula

C14H14N4

Molecular Weight

238.29 g/mol

IUPAC Name

N,N-dimethyl-3-phenylimidazo[1,2-a]pyrazin-8-amine

InChI

InChI=1S/C14H14N4/c1-17(2)13-14-16-10-12(18(14)9-8-15-13)11-6-4-3-5-7-11/h3-10H,1-2H3

InChI Key

DOELCXWOYGSAIM-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC=CN2C1=NC=C2C3=CC=CC=C3

Origin of Product

United States

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